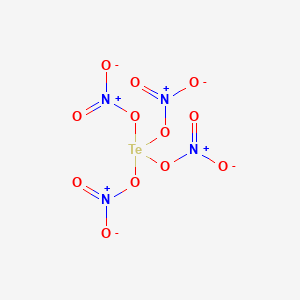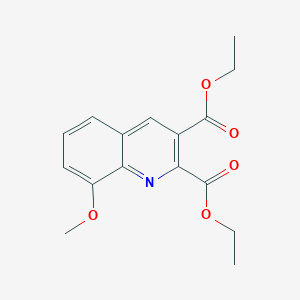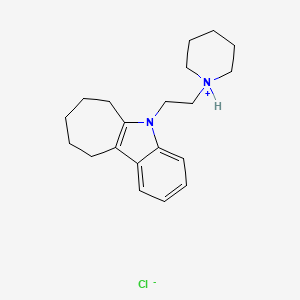![molecular formula C10H10N2O5 B13735359 N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide](/img/structure/B13735359.png)
N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide is a chemical compound with the molecular formula C10H10N2O5 and a molecular weight of 238.2 g/mol . It is characterized by the presence of a formamide group, a nitrophenyl group, and a formyloxyethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide typically involves the reaction of 4-nitrobenzaldehyde with ethylene glycol to form 4-(2-hydroxyethyl)-2-nitrobenzaldehyde. This intermediate is then reacted with formic acid to yield the final product. The reaction conditions generally include the use of a catalyst such as sulfuric acid and heating under reflux .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control of temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The formyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-[2-(Hydroxy)ethyl]-2-nitrophenyl]-formamide
- N-[4-[2-(Methoxy)ethyl]-2-nitrophenyl]-formamide
- N-[4-[2-(Ethoxy)ethyl]-2-nitrophenyl]-formamide
Uniqueness
N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide is unique due to the presence of the formyloxy group, which imparts distinct chemical properties and reactivity. This compound exhibits different reactivity patterns compared to its analogs, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C10H10N2O5 |
|---|---|
Molekulargewicht |
238.20 g/mol |
IUPAC-Name |
2-(4-formamido-3-nitrophenyl)ethyl formate |
InChI |
InChI=1S/C10H10N2O5/c13-6-11-9-2-1-8(3-4-17-7-14)5-10(9)12(15)16/h1-2,5-7H,3-4H2,(H,11,13) |
InChI-Schlüssel |
WCTNXQNPGMNLIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCOC=O)[N+](=O)[O-])NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


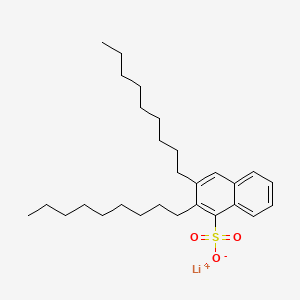
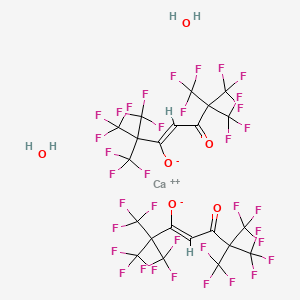
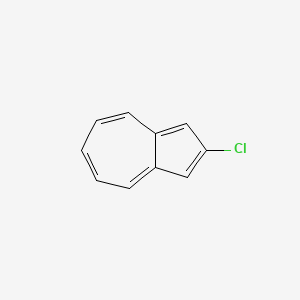
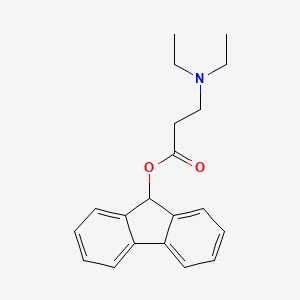
![4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL](/img/structure/B13735326.png)

![1-N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1,2-diamine;hydrochloride](/img/structure/B13735332.png)

![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)
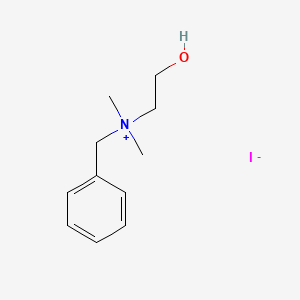
![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
